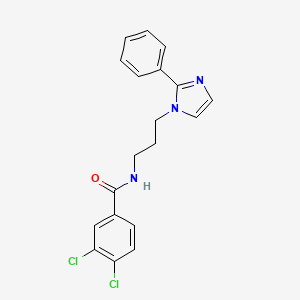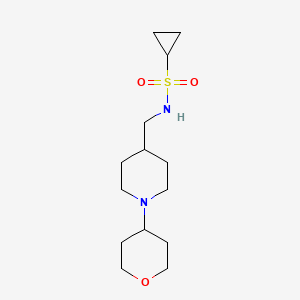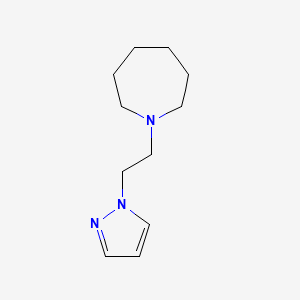
1-(2-(1H-吡唑-1-基)乙基)氮杂环庚烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(1H-pyrazol-1-yl)ethyl)azepane is a heterocyclic compound that features both a pyrazole ring and an azepane ring. The presence of these two distinct moieties in a single molecule makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis. The pyrazole ring is known for its diverse pharmacological activities, while the azepane ring contributes to the compound’s structural complexity and potential biological activity.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the pyrazole ring.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and antimalarial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring . This is followed by the alkylation of the pyrazole with an appropriate azepane precursor under basic conditions .
Industrial Production Methods: Industrial production of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
化学反应分析
Types of Reactions: 1-(2-(1H-pyrazol-1-yl)ethyl)azepane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates, under basic or acidic conditions.
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Dihydropyrazoles.
Substitution: Alkylated or sulfonated derivatives of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane.
作用机制
The mechanism of action of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane is primarily attributed to its interaction with biological targets through the pyrazole ring. The pyrazole moiety can act as a ligand for various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions . The azepane ring may also contribute to the compound’s overall binding affinity and specificity by providing additional points of contact with the target molecule .
相似化合物的比较
1-(2-(1H-pyrazol-1-yl)ethyl)azepane can be compared with other similar compounds, such as:
4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine: This compound features a piperidine ring instead of an azepane ring, which may result in different biological activities and chemical properties.
1-(2-(1H-Pyrazol-1-yl)ethyl)pyrrolidine: The presence of a pyrrolidine ring in place of the azepane ring can lead to variations in the compound’s pharmacological profile and reactivity.
The uniqueness of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane lies in its combination of the pyrazole and azepane rings, which provides a distinct set of chemical and biological properties that can be leveraged for various applications.
属性
IUPAC Name |
1-(2-pyrazol-1-ylethyl)azepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-2-4-8-13(7-3-1)10-11-14-9-5-6-12-14/h5-6,9H,1-4,7-8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAMYUBEOBTJLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCN2C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
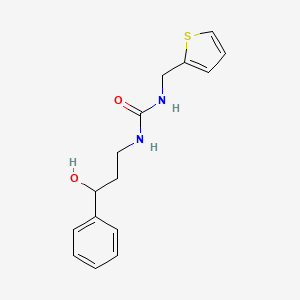
![N,N-diethyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2401611.png)
![6-Chloro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B2401612.png)

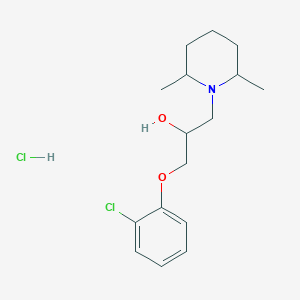
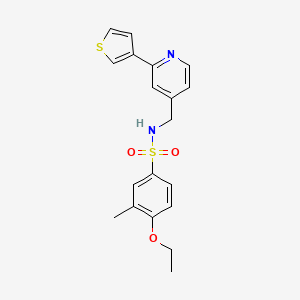
![Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2401616.png)
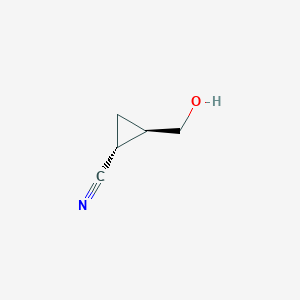
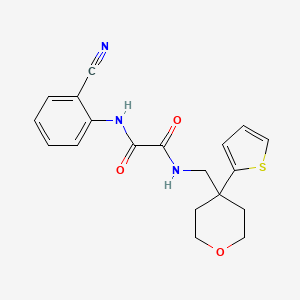
![N-(2-fluorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2401621.png)
![6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one](/img/structure/B2401622.png)
![5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane](/img/structure/B2401624.png)
